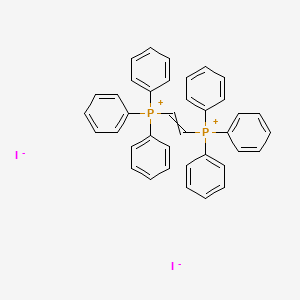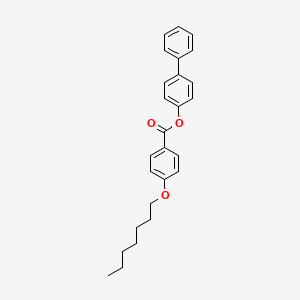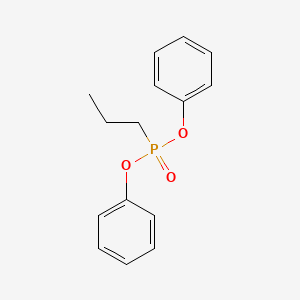![molecular formula C17H16N2OS B14642089 Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]- CAS No. 55213-20-2](/img/structure/B14642089.png)
Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]- is an organic compound with a complex structure that includes both thioamide and ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]- typically involves the reaction of a thioamide with a ketone under specific conditions. One common method is the condensation reaction between a thioamide and a ketone in the presence of a base, which facilitates the formation of the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method involves the continuous mixing of reactants in a flow reactor, which can be precisely controlled to maintain optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the thioamide group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells, while its anticancer properties could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetoacetamidobenzene
- Acetoacetanilide
- Acetoacetic acid anilide
- Acetoacetic anilide
- Acetoacetylaniline
Uniqueness
Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]- is unique due to its combination of thioamide and ketone functional groups, which confer distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may only contain one of these functional groups.
Propriétés
Numéro CAS |
55213-20-2 |
|---|---|
Formule moléculaire |
C17H16N2OS |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-(anilinomethylidene)-3-oxo-N-phenylbutanethioamide |
InChI |
InChI=1S/C17H16N2OS/c1-13(20)16(12-18-14-8-4-2-5-9-14)17(21)19-15-10-6-3-7-11-15/h2-12,18H,1H3,(H,19,21) |
Clé InChI |
BVMGLFSTQCIUBI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=CNC1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14642016.png)
![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)



![7-Ethoxybicyclo[4.2.0]octa-2,4-diene](/img/structure/B14642034.png)



![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14642058.png)


